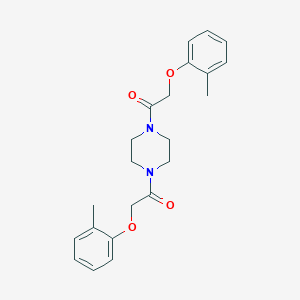![molecular formula C26H26N4O4 B324752 N1,N4-BIS[4-(N-METHYLACETAMIDO)PHENYL]BENZENE-1,4-DICARBOXAMIDE](/img/structure/B324752.png)
N1,N4-BIS[4-(N-METHYLACETAMIDO)PHENYL]BENZENE-1,4-DICARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide is a research compound with the molecular formula C26H26N4O4 and a molecular weight of 458.5 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide typically involves the reaction of terephthaloyl chloride with N-methyl-4-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the reactive nature of the intermediates involved.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving protein-ligand interactions and enzyme inhibition.
Industry: Used in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis{4-[methylamino]phenyl}terephthalamide
- N,N’-bis{4-[ethylamino]phenyl}terephthalamide
- N,N’-bis{4-[propylamino]phenyl}terephthalamide
Uniqueness
N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide is unique due to the presence of acetyl groups on the nitrogen atoms, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
Eigenschaften
Molekularformel |
C26H26N4O4 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
1-N,4-N-bis[4-[acetyl(methyl)amino]phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H26N4O4/c1-17(31)29(3)23-13-9-21(10-14-23)27-25(33)19-5-7-20(8-6-19)26(34)28-22-11-15-24(16-12-22)30(4)18(2)32/h5-16H,1-4H3,(H,27,33)(H,28,34) |
InChI-Schlüssel |
BBBMFEBJPLPLLF-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N(C)C(=O)C |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-2-methylphenyl)-4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324671.png)
![4-{2-[(3-methylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B324672.png)
![N-(3-chloro-2-methylphenyl)-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324674.png)
![N-(2,4-dimethylphenyl)-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324675.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B324678.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B324680.png)
![N-[4-(diethylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B324681.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B324682.png)
![2-{[(3-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B324685.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B324686.png)
![4-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B324691.png)
![N-(4-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B324695.png)
![2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B324696.png)
